N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a thiazole ring, an acetamide group, and a p-tolylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Introduction of the Acetamide Group: This step might involve the acetylation of an amine group using acetic anhydride or acetyl chloride.
Attachment of the p-Tolylamino Group: This could be done through a nucleophilic substitution reaction where a p-tolylamine reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This could involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and acetamide group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide
- N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(methylamino)ethyl)thiazol-2-yl)thio)acetamide
Uniqueness
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)thio)acetamide is unique due to the presence of the p-tolylamino group, which can influence its biological activity and chemical reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-6-8-16(9-7-14)24-20(28)11-19-12-30-22(26-19)31-13-21(29)25-18-5-3-4-17(10-18)23-15(2)27/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYJSGQTIJOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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